molecular formula C15H15NO B11881630 1-(Quinolin-8-yl)hex-3-en-1-one

1-(Quinolin-8-yl)hex-3-en-1-one

Cat. No.: B11881630
M. Wt: 225.28 g/mol
InChI Key: VXFAYTYACIIYSH-ONEGZZNKSA-N
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Description

1-(Quinolin-8-yl)hex-3-en-1-one is a chemical compound that belongs to the class of quinoline derivatives. Quinoline is a heterocyclic aromatic organic compound with the formula C9H7N. The compound this compound is characterized by the presence of a quinoline ring attached to a hex-3-en-1-one moiety. This structure imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

The synthesis of 1-(Quinolin-8-yl)hex-3-en-1-one can be achieved through several synthetic routes. One common method involves the reaction of quinoline-8-carbaldehyde with an appropriate alkene under specific reaction conditions. The reaction typically requires a catalyst, such as a Lewis acid, and is carried out under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to efficient and scalable production of this compound .

Chemical Reactions Analysis

1-(Quinolin-8-yl)hex-3-en-1-one undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols.

Scientific Research Applications

1-(Quinolin-8-yl)hex-3-en-1-one has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex quinoline derivatives.

    Biology: In biological research, this compound is studied for its potential as a fluorescent probe.

    Medicine: The compound is investigated for its pharmacological properties, including its potential as an anti-cancer agent.

    Industry: In industrial applications, this compound is used in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of 1-(Quinolin-8-yl)hex-3-en-1-one involves its interaction with molecular targets and pathways within cells. The compound can bind to specific proteins and enzymes, altering their activity and leading to various biological effects. For example, in cancer cells, this compound may inhibit the activity of enzymes involved in cell proliferation, leading to reduced tumor growth .

Comparison with Similar Compounds

Properties

Molecular Formula

C15H15NO

Molecular Weight

225.28 g/mol

IUPAC Name

(E)-1-quinolin-8-ylhex-3-en-1-one

InChI

InChI=1S/C15H15NO/c1-2-3-4-10-14(17)13-9-5-7-12-8-6-11-16-15(12)13/h3-9,11H,2,10H2,1H3/b4-3+

InChI Key

VXFAYTYACIIYSH-ONEGZZNKSA-N

Isomeric SMILES

CC/C=C/CC(=O)C1=CC=CC2=C1N=CC=C2

Canonical SMILES

CCC=CCC(=O)C1=CC=CC2=C1N=CC=C2

Origin of Product

United States

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